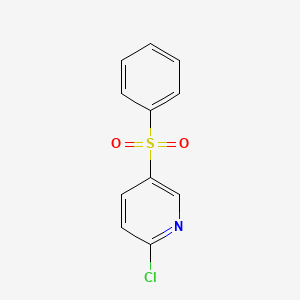

2-chloro-5-(phenylsulfonyl)Pyridine

Description

Theoretical Framework for Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the development of new medicines and functional materials. researchgate.netmdpi.com The pyridine ring, an aromatic heterocycle, can be thought of as a benzene (B151609) ring where one CH group is replaced by a nitrogen atom. mdpi.com This substitution has a profound effect on the electronic properties of the ring, making it electron-deficient. This electron deficiency, coupled with the basicity of the nitrogen atom, provides a versatile platform for a wide array of chemical transformations. researchgate.net

In advanced organic synthesis, pyridine derivatives serve as key intermediates and scaffolds for constructing complex molecular architectures. researchgate.net The nitrogen atom can act as a nucleophile or a base, and it can also be quaternized to form pyridinium (B92312) salts, further expanding its synthetic utility. researchgate.net The pyridine ring can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. organic-chemistry.org The ability to introduce a wide range of functional groups onto the pyridine core with high regioselectivity is a key aspect of its importance in modern synthetic chemistry. scitechdaily.com

Structural Significance of Chlorinated and Sulfonyl-Substituted Pyridines

The introduction of a chlorine atom and a phenylsulfonyl group onto the pyridine ring significantly modulates its reactivity and properties. Chlorine, being an electronegative atom, further enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack. rsc.org The chlorine atom at the 2-position is particularly activated towards nucleophilic substitution, a key reaction for introducing diverse functionalities. evitachem.com

The phenylsulfonyl group (-SO₂Ph) is a strong electron-withdrawing group. Its presence on the pyridine ring dramatically influences the molecule's electronic and chemical characteristics. This group can enhance the reactivity of the pyridine ring towards certain reactions and can also serve as a leaving group in some synthetic transformations. Furthermore, the phenylsulfonyl moiety can impact the solubility and stability of the compound, which is particularly relevant in the context of medicinal chemistry. evitachem.comrsc.org The combination of a chloro substituent and a phenylsulfonyl group creates a highly versatile platform for the synthesis of a wide range of more complex molecules. evitachem.com

Historical Context and Evolution of Phenylsulfonyl Pyridine Chemistry

The chemistry of pyridine itself dates back to its first synthesis in 1877 by Ramsay. mdpi.com The development of various synthetic methods, such as the Hantzsch pyridine synthesis reported in 1881, paved the way for the exploration of a vast number of pyridine derivatives. mdpi.comwikipedia.org The study of halogenated pyridines followed, driven by their utility as versatile intermediates in organic synthesis. nih.gov

The specific field of phenylsulfonyl pyridine chemistry is a more recent development, emerging from the broader interest in sulfone chemistry and its applications in medicinal and materials science. The ability to systematically study the kinetic properties of phenylsulfonyl pyridine derivatives with free thiols has been a significant advancement, providing valuable insights for their application in protein modification. rsc.org The ongoing research in this area focuses on developing new synthetic methodologies and exploring the full potential of these compounds in various applications, including the development of novel therapeutic agents. mdpi.comnih.gov

Chemical and Physical Properties of 2-chloro-5-(phenylsulfonyl)Pyridine

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO₂S |

| Molecular Weight | 253.70 g/mol chemspider.com |

| CAS Number | 877868-60-5 evitachem.com |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) evitachem.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of a pyridine precursor. One common method is the reaction carried out under reflux in an organic solvent. evitachem.com The choice of solvent and reaction conditions, such as temperature and reagent concentrations, is crucial for achieving high yield and purity. evitachem.com

The reactivity of this compound is largely dictated by the presence of the chlorine atom and the phenylsulfonyl group. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for its replacement by various nucleophiles like amines, thiols, and alkoxides. evitachem.com This reaction is a cornerstone for the synthesis of a wide range of derivatives. The phenylsulfonyl group can undergo reduction to a phenyl sulfide (B99878) or oxidation to form sulfone derivatives under specific conditions. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBYFPORMIPFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Chloro 5 Phenylsulfonyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

The pyridine ring in 2-chloro-5-(phenylsulfonyl)pyridine is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chloro and phenylsulfonyl substituents. This electronic feature makes the molecule susceptible to nucleophilic attack, a cornerstone of its reactivity profile.

Regioselectivity and Chemoselectivity Studies of SNAr Processes

Nucleophilic aromatic substitution (SNAr) reactions on substituted pyridines are pivotal in synthetic chemistry. In the case of this compound, the positioning of the chloro and phenylsulfonyl groups directs the regioselectivity of these reactions. The chloro group at the 2-position and the phenylsulfonyl group at the 5-position activate the pyridine ring for nucleophilic attack. Generally, nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. In this molecule, the C-2 and C-6 positions are ortho to the ring nitrogen, and the C-4 position is para. The presence of the chloro leaving group at C-2 makes this the primary site for substitution.

Studies on related systems, such as 2,4-dichloropyrimidines, have shown that the regioselectivity of SNAr reactions can be highly sensitive to the nature of the nucleophile and the other substituents on the ring. wuxiapptec.com For instance, while some reactions on 2,4-dichloropyrimidines are C-4 selective, the presence of strong electron-donating or electron-withdrawing groups can lead to a mixture of products or even favor C-2 substitution. wuxiapptec.com In the context of this compound, the strong electron-withdrawing nature of the phenylsulfonyl group at the 5-position significantly influences the electron distribution in the ring, thereby affecting the regioselectivity of nucleophilic attack.

Influence of Sulfonyl and Chloro Substituents on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly enhanced by both the chloro and sulfonyl substituents. The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. thermofishersci.in This stabilization is a key factor in the high reactivity of chloropyridines compared to their carbocyclic analog, chlorobenzene (B131634). thermofishersci.in For example, 2-chloropyridine (B119429) is reported to be vastly more reactive than chlorobenzene towards displacement by methoxide. thermofishersci.in

The phenylsulfonyl group at the 5-position further activates the ring towards nucleophilic attack through its strong electron-withdrawing inductive and resonance effects. This effect is synergistic with the inherent electron deficiency of the pyridine ring. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution process. The combination of these features makes the C-2 position a highly electrophilic center, prone to attack by a wide range of nucleophiles. evitachem.com

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is different from SN1 and SN2 reactions. researchgate.net This is attributed to the first step of the reaction, the nucleophilic attack, being the rate-determining step in many cases. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens.

Chemical Transformations of the Sulfonyl Moiety

Beyond the SNAr reactions on the pyridine ring, the phenylsulfonyl group itself can undergo chemical transformations.

Reactivity with Thiol Nucleophiles and Kinetic Analysis

The phenylsulfonyl group is known to react with thiol nucleophiles. Systematic kinetic studies on various phenylsulfonyl pyridine derivatives have shown that their reactivity with free thiols, such as cysteine, can be modulated by substituents on the pyridine ring. rsc.org The reaction rates can span several orders of magnitude depending on the specific substitution pattern and pH. rsc.org This tunable reactivity is of significant interest for applications in the site-specific modification of proteins. rsc.org

The reaction proceeds via nucleophilic attack of the thiolate anion on the sulfur atom of the sulfonyl group or, more commonly in the context of SNAr, at an activated carbon of the pyridine ring. In the case of this compound, while the primary reaction with a thiol would be the displacement of the chloride at the C-2 position, reactions involving the sulfonyl group cannot be entirely ruled out under specific conditions.

Participation in Reductive or Oxidative Processes

The sulfonyl group is generally stable to a range of oxidative and reductive conditions. However, under forcing conditions, it can be reduced. For instance, strong reducing agents can potentially reduce the sulfonyl group to a sulfinyl or even a thioether group.

Conversely, the pyridine ring itself, being electron-deficient, is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide. For electron-deficient pyridines, oxidation often requires more potent reagents like a urea-hydrogen peroxide complex with trifluoroacetic anhydride. wuxiapptec.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. However, the presence of electron-withdrawing groups, such as the chloro and phenylsulfonyl substituents in this compound, significantly reduces the basicity and nucleophilicity of the nitrogen atom. rsc.org

Despite this reduced reactivity, the nitrogen can still participate in reactions such as quaternization with strong alkylating agents like ethyl iodide. rsc.org The rates of such reactions are sensitive to the electronic effects of the substituents on the pyridine ring. Computational studies and experimental data on substituted pyridines have provided insights into how these substituents modulate the reactivity of the nitrogen atom. rsc.org The reaction of the pyridine nitrogen with excited nitrogen atoms has also been a subject of theoretical and experimental investigation, revealing complex reaction pathways that can lead to ring-contraction or the formation of seven-membered ring structures. chemrxiv.org

Research Findings on this compound Inconclusive for Dearomatization Reactions

Despite a comprehensive search of available scientific literature, no specific research detailing the dearomatization reactions of the pyridine core of this compound has been identified. Therefore, the requested article section on this specific topic cannot be generated at this time.

The investigation into the reactivity of this compound focused on uncovering studies related to the dearomatization of its central pyridine ring. However, the search of chemical databases and scholarly articles did not yield any publications that specifically address this type of transformation for this particular compound.

While the field of synthetic organic chemistry has seen significant advancements in the dearomatization of pyridine derivatives, these studies typically involve different substitution patterns on the pyridine ring. General methodologies for pyridine dearomatization, such as nucleophilic addition, reduction, and cycloaddition reactions, are well-documented for a variety of substrates. These reactions are crucial for the synthesis of complex, three-dimensional nitrogen-containing molecules from flat, aromatic precursors.

However, the specific electronic and steric effects of the chloro and phenylsulfonyl substituents at the 2- and 5-positions, respectively, on the dearomatization of the pyridine ring in this compound have not been reported in the accessible literature. Research on this compound has primarily focused on its synthesis and its use as an intermediate in the preparation of other compounds, typically through nucleophilic substitution of the chloride at the 2-position.

Without specific experimental data or theoretical studies on the dearomatization of this compound, any discussion would be speculative and fall outside the required scope of being scientifically accurate and based on detailed research findings for this compound.

Therefore, the section "3.4. Dearomatization Reactions of the Pyridine Core" cannot be provided.

Derivatization and Functionalization Strategies

Synthesis of Substituted Phenylsulfonyl Pyridine (B92270) Derivatives

The primary route for the derivatization of 2-chloro-5-(phenylsulfonyl)pyridine is through nucleophilic aromatic substitution (SNAr) at the C-2 position. The chlorine atom serves as a good leaving group, activated by the electron-withdrawing effects of both the ring nitrogen and the C-5 phenylsulfonyl substituent. youtube.comwuxiapptec.com This allows for the introduction of a wide array of functional groups by reaction with various nucleophiles.

Common nucleophiles include amines, thiols, and alkoxides, leading to the corresponding 2-amino, 2-thio, and 2-alkoxy-5-(phenylsulfonyl)pyridine derivatives. evitachem.com For instance, the reaction with amines or thiols proceeds readily, often under mild conditions, to forge new carbon-nitrogen and carbon-sulfur bonds. youtube.comnih.gov

A systematic study on the kinetics of the reaction between phenylsulfonyl pyridine derivatives and free cysteine (a thiol-containing amino acid) demonstrated that these reactions are highly effective for site-specific modification of proteins. rsc.org This highlights the reliability and tunable nature of the SNAr reaction on this scaffold. The reactivity can be modulated by the pH and the presence of other substituents on the pyridine ring. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions with this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), Heat | 2-(R¹R²-amino)-5-(phenylsulfonyl)pyridine |

| Thiol (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-(R-thio)-5-(phenylsulfonyl)pyridine |

| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 2-(R-oxy)-5-(phenylsulfonyl)pyridine |

| Glutathione (GSH) | Microsomal GST 1 (Enzymatic) | 2-Glutathionyl-5-(phenylsulfonyl)pyridine rsc.org |

Beyond classical SNAr, modern cross-coupling reactions represent another powerful tool. While the chloro group at C-2 is suitable for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), these methods are more commonly applied to the more reactive bromo- and iodo-pyridines. However, with appropriate ligand and catalyst systems, such transformations are feasible. Furthermore, palladium-catalyzed C-H functionalization offers a pathway to derivatize the phenyl ring of the sulfonyl group, as demonstrated with the related phenyl 2-pyridylsulfonate substrate. researchgate.net

Selective Functional Group Transformations at the Pyridine Ring

The distinct reactivity of the functional groups on this compound allows for selective transformations.

Substitution of the Chloro Group: As detailed in the previous section, the most common selective transformation is the displacement of the C-2 chlorine atom via SNAr. evitachem.comrsc.org The strong electron-withdrawing nature of the phenylsulfonyl group makes this position significantly more reactive toward nucleophiles than other positions on the ring. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate whose stability influences the reaction rate. rsc.org

Modification of the Phenylsulfonyl Group: The sulfonyl group itself can be a target for transformation. While stable under many conditions, it can be reduced to the corresponding sulfinyl or thioether moieties using strong reducing agents. Conversely, oxidation of the phenyl ring is possible, though it requires harsh conditions that may affect the pyridine core. evitachem.com In some related heterocyclic systems, such as 2-sulfonylpyrimidines, the sulfonyl group itself can act as a leaving group in SNAr reactions with potent nucleophiles, a reactivity pattern that could potentially be exploited under specific conditions with this compound. acs.org

Solid-Phase Organic Synthesis (SPOS) from Pyridine Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of chemical libraries for drug discovery and other applications. mit.edu Pyridine scaffolds are well-suited for SPOS, allowing for the construction of diverse derivatives without the need for intermediate purification.

A key study demonstrated a robust SPOS strategy using 2-chloro-5-bromopyridine, a close structural analog of this compound. nih.govacs.orgresearchgate.net This methodology provides a clear blueprint for the application of the phenylsulfonyl-containing scaffold in SPOS. The established process involves:

Immobilization: The pyridine scaffold is attached to a solid support, typically polystyrene resin. This is achieved through the selective introduction of a traceless silicon linker at the C-4 position of the pyridine ring. acs.org

Derivatization: With the scaffold anchored to the resin, the reactive sites can be functionalized. For a this compound scaffold, the C-2 chloro position would be available for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Cleavage: After the desired chemical transformations are complete, the final product is cleaved from the solid support. The use of a traceless linker ensures that no part of the linker remains on the final molecule.

This approach allows for the efficient and selective synthesis of libraries of substituted 5-(phenylsulfonyl)pyridine derivatives, making it a valuable tool for exploring the chemical space around this privileged scaffold. researchgate.netnih.gov

Generation of Ligands and Organocatalysts from Phenylsulfonyl Pyridines

The unique electronic and steric properties of substituted pyridines make them excellent candidates for the design of ligands for transition-metal catalysis and for use as organocatalysts. mdpi.commdpi.com

Ligands for Transition-Metal Catalysis: The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The derivatization of this compound allows for the creation of bidentate or polydentate ligands. For example, substitution at the C-2 position with a group containing another donor atom (e.g., another nitrogen or a phosphorus atom) can create a chelating ligand. The electronic properties of the phenylsulfonyl group can tune the donor ability of the pyridine nitrogen, which in turn influences the stability and reactivity of the resulting metal complex. nih.gov Research has shown that the reactivity of phenylsulfonyl pyridines can be tuned by metal ion coordination, directly confirming their ability to act as ligands. rsc.org Such ligands can be incorporated into catalysts for a variety of reactions, including important C-C bond-forming reactions like the Suzuki-Miyaura coupling. rsc.org

Organocatalysts: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. beilstein-journals.orgnih.gov Highly functionalized molecules derived from this compound are potential scaffolds for new organocatalysts. For example, introducing a chiral amine at the C-2 position could yield a molecule capable of forming chiral enamines or iminium ions, which are key intermediates in many organocatalytic cycles. youtube.com The rigid structure of the pyridine core and the defined steric and electronic environment provided by the phenylsulfonyl group could impart high levels of stereocontrol in catalyzed reactions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. It provides information on the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of 2-chloro-5-(phenylsulfonyl)pyridine, distinct signals would be expected for the protons on the pyridine (B92270) ring and the phenyl ring.

Pyridine Ring Protons: The pyridine ring has three aromatic protons.

The proton at the 6-position (H-6), adjacent to the nitrogen and the sulfonyl group, would likely appear as a doublet at the most downfield position of the three pyridine protons due to the electron-withdrawing effects of both adjacent groups.

The proton at the 4-position (H-4) would be expected to appear as a doublet of doublets, coupled to both H-3 and H-6.

The proton at the 3-position (H-3), adjacent to the chlorine atom, would also be a doublet of doublets.

Phenyl Ring Protons: The phenylsulfonyl group contains five protons.

These would typically appear as a complex multiplet in the aromatic region of the spectrum. The two ortho-protons (closest to the sulfonyl group) would be the most deshielded and may be distinguishable from the meta- and para-protons.

Expected ¹H NMR Data (Theoretical)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.9 - 9.2 | Doublet (d) |

| Pyridine H-4 | ~8.1 - 8.4 | Doublet of Doublets (dd) |

| Pyridine H-3 | ~7.5 - 7.8 | Doublet (d) |

| Phenyl (ortho) | ~7.9 - 8.1 | Multiplet (m) |

Note: This is a theoretical prediction. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct signals would be anticipated (5 for the pyridine ring and 6 for the phenyl ring, though the symmetry of the phenyl group might lead to fewer than 6 distinct signals).

Pyridine Ring Carbons:

The carbon atom bonded to chlorine (C-2) would be significantly downfield.

The carbon atom bonded to the sulfonyl group (C-5) would also be shifted downfield.

The remaining carbons (C-3, C-4, C-6) would appear in the aromatic region.

Phenyl Ring Carbons:

The carbon atom directly attached to the sulfur (ipso-carbon) would be a singlet with a chemical shift influenced by the sulfonyl group.

The ortho, meta, and para carbons would appear at characteristic positions in the aromatic region.

Expected ¹³C NMR Data (Theoretical)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 (C-Cl) | ~151 - 154 |

| Pyridine C-5 (C-S) | ~135 - 138 |

| Pyridine C-6 | ~150 - 153 |

| Pyridine C-3 | ~125 - 128 |

| Pyridine C-4 | ~139 - 142 |

| Phenyl (ipso) | ~139 - 141 |

| Phenyl (ortho) | ~127 - 129 |

| Phenyl (meta) | ~129 - 131 |

Note: This is a theoretical prediction. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Correlation Techniques

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: This experiment would reveal the coupling relationships between protons, confirming the connectivity of the H-3, H-4, and H-6 protons on the pyridine ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the key characteristic absorption bands would be:

S=O Stretching: The sulfonyl group (SO₂) would exhibit two strong and characteristic stretching vibrations, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretching: The pyridine and phenyl rings would show multiple bands in the 1600-1400 cm⁻¹ region.

C-S Stretching: A weaker absorption for the carbon-sulfur bond would be expected around 700-600 cm⁻¹.

C-Cl Stretching: A strong absorption for the carbon-chlorine bond would typically appear in the 800-600 cm⁻¹ region.

Aromatic C-H Stretching: These would be observed as a group of weaker bands above 3000 cm⁻¹.

Expected IR Absorption Bands (Theoretical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C / C=N Ring Stretch | 1600 - 1400 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can give clues about the structure.

Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₁H₈ClNO₂S, giving a monoisotopic mass of approximately 252.996 g/mol . chemspider.com The mass spectrum would show a molecular ion peak at this m/z value. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak with an intensity of about one-third of the main molecular ion peak would also be expected.

Fragmentation: Common fragmentation patterns would likely involve the loss of SO₂ (64 Da) or the cleavage of the C-S or C-Cl bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The spectrum would likely show absorptions corresponding to π→π* transitions within the phenyl and pyridine aromatic systems. The exact absorption maxima (λ_max) would depend on the solvent used, but they would typically fall in the 200-300 nm range.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, detailed single-crystal X-ray diffraction data for this compound has not been publicly reported. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. Such data would reveal the conformation of the phenylsulfonyl group relative to the pyridine ring and how the molecules pack in the solid state.

While crystallographic data exists for analogous but distinct compounds, a dedicated study on this compound is required to elucidate its specific solid-state architecture. The acquisition of such data would be a valuable contribution to the structural chemistry of sulfonyl-substituted pyridines.

Elemental Compositional Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides empirical validation of a compound's molecular formula. The molecular formula for this compound is C₁₁H₈ClNO₂S.

The theoretical elemental composition, derived from the compound's molecular formula and the atomic weights of its constituent atoms, is presented below. This foundational data is essential for verifying the purity of synthesized batches of the compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 52.07 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.18 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.97 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.52 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.61 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.64 |

| Total Molecular Weight | 253.70 g/mol |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and energetic properties of molecules. These methods can determine optimized geometries, electronic energies, and molecular orbital distributions, which govern a molecule's stability and reactivity.

In a comparative study, the electron affinity (EA) for diphenyl sulfone was calculated to be 0.50 eV using DFT (B3LYP/6-311+G(d,p)), indicating its capacity to accept an electron and form a stable radical anion. nih.gov This property is crucial for understanding its role in electron transfer processes. Similar calculations for 2-chloro-5-(phenylsulfonyl)pyridine would be expected to yield a higher electron affinity due to the additional electronegative chlorine and nitrogen atoms.

Table 1: Calculated Structural Parameters for Diphenyl Sulfone (DFT/B3LYP/6-311G ) ** (Note: This data is for the parent compound Diphenyl Sulfone, not this compound)

| Parameter | Bond Length (Å) / Angle (°) |

| Bond Lengths | |

| S=O | 1.47 |

| S-C | 1.81 |

| C-C (aromatic) | 1.39 |

| Bond Angles | |

| O-S-C | 107.4 |

| S-C-C | 119.2 |

| C-S-C | 104.9 |

| Dihedral Angles | |

| O-S-C-C | 23.3 |

| C-S-C-C | 90.4 |

| Data sourced from a DFT analysis of diphenylsulfone. researchgate.net |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation barriers and reaction thermodynamics, providing a detailed understanding of the mechanism.

For diaryl sulfones, mechanistic studies have been performed on their synthesis. For example, the reaction of arynes with thiosulfonates to produce diaryl sulfones was confirmed through mechanistic studies to proceed via a nucleophilic addition, not a radical pathway. organic-chemistry.org While not a computational study, this is the type of mechanistic question that can be readily addressed with DFT calculations by comparing the activation energies of the two competing pathways.

In the context of this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom on the pyridine (B92270) ring is displaced. The reactivity of chloropyridines in SNAr reactions is well-documented. researchgate.net Computational modeling could be used to analyze the reaction of this compound with various nucleophiles. Such a study would involve:

Modeling the reactants (this compound and the nucleophile).

Locating the transition state structure for the nucleophilic attack on the pyridine ring.

Calculating the activation energy of the reaction.

These calculations would help predict the feasibility of the reaction and how the phenylsulfonyl group influences the reactivity of the C-Cl bond compared to unsubstituted 2-chloropyridine (B119429). wikipedia.orgchempanda.com

Prediction of Regioselectivity and Stereoselectivity in Reactions

When a molecule has multiple reactive sites, computational methods can predict which site is more likely to react (regioselectivity) and the preferred spatial orientation of the product (stereoselectivity). This is typically achieved by comparing the activation energies of the transition states leading to the different possible products.

For substituted chloropyridines, regioselectivity is a significant concern. A computational and experimental study on 3-substituted 2,6-dichloropyridines reacting with 1-methylpiperazine (B117243) showed that the regioselectivity was dependent on the steric properties of the substituent at the 3-position and the solvent used. researchgate.net For instance, bulky 3-substituents favored substitution at the 6-position. researchgate.net

In the case of this compound, a primary question would be its reactivity towards electrophilic substitution on the phenyl ring versus the pyridine ring. By calculating the transition state energies for electrophilic attack at various positions on both rings, one could predict the most likely site of reaction. The electron-withdrawing phenylsulfonyl group generally directs incoming electrophiles to the meta-position of the phenyl ring, while the pyridine ring is generally deactivated towards electrophilic attack. Computational analysis of the charge distribution and transition state energies would provide quantitative predictions for a given electrophile.

Stereoselectivity is relevant when chiral centers are formed. While the parent this compound is achiral, reactions could introduce chirality. Computational modeling is essential for understanding and predicting the outcomes of asymmetric syntheses. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a system. This is particularly important for molecules like this compound, which has rotational freedom around the C-S bonds linking the two aromatic rings.

MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in a solvent). The simulations map the potential energy surface as a function of the dihedral angles between the rings, identifying low-energy conformers and the energy barriers between them. Conformational analysis of sulfone-containing molecules has been performed to understand their dynamic behavior and interactions. nih.govresearchgate.net For instance, MD simulations have been used to study the interaction of sulfone derivatives with biological targets like DNA topoisomerase IIα, where the conformational flexibility is key to binding. tandfonline.comnih.gov

For this compound, an MD simulation would likely show that the molecule does not adopt a planar conformation. A study on diphenylsulfone found that the phenyl rings are twisted with respect to the C-S-C plane, with calculated dihedral angles (CSCC) of around 90 degrees. researchgate.net The presence of the chloro-substituted pyridine ring would introduce a different steric and electronic environment, likely leading to a unique set of stable conformations and rotational barriers, all of which could be thoroughly explored using MD simulations.

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Heterocyclic Systems

2-chloro-5-(phenylsulfonyl)pyridine serves as a pivotal building block in the assembly of more elaborate heterocyclic structures. evitachem.com The reactivity of the pyridine (B92270) ring is significantly influenced by its substituents. The nitrogen atom and the phenylsulfonyl group are strongly electron-withdrawing, which makes the carbon framework of the pyridine ring electron-deficient. imperial.ac.uk This electronic nature, combined with the presence of a labile chlorine atom at the C2 position, makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

A wide array of nucleophiles can be used to displace the chloride, leading to a diverse range of 2-substituted-5-(phenylsulfonyl)pyridine derivatives. This versatility allows for its use as an intermediate in the synthesis of complex molecules targeted for applications in medicinal and agricultural chemistry. evitachem.com

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Nucleophile | Resulting C-2 Substituent | Potential Resulting Heterocycle Class |

|---|---|---|

| Amines (R-NH₂) | -NHR | Aminopyridines |

| Alcohols/Phenols (R-OH) | -OR | Alkoxypyridines/Aryloxypyridines |

| Thiols (R-SH) | -SR | Thioethers |

Ligand Design in Catalysis

In the field of organometallic chemistry and homogeneous catalysis, the electronic and steric properties of ligands coordinated to a metal center are critical for determining catalytic activity and selectivity. Substituted pyridines are a fundamental class of ligands, and their properties can be finely tuned by altering the substituents on the pyridine ring. nih.govresearchgate.net

While this compound itself is more of a precursor than a final ligand, its derivatives are of significant interest. The powerful electron-withdrawing nature of the phenylsulfonyl group dramatically reduces the electron density on the pyridine nitrogen atom. imperial.ac.uk This decreases the basicity (or electron-donating ability) of the nitrogen lone pair. By installing this pyridine moiety into a larger chelating framework, chemists can create ligands with specific electronic profiles. The ability to modulate the electronic properties of the metal center through such ligand modifications is a key strategy for optimizing catalytic performance in reactions like cross-coupling and hydrogenation. nih.govresearchgate.net For instance, a less electron-donating ligand can make a metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles.

Reagents in Specific Organic Transformations (e.g., thiol-specific moieties)

The targeted reactivity of this compound makes it an effective reagent for specific chemical transformations. A notable application is its use in the site-specific modification of biomolecules, particularly proteins. The compound and its derivatives have been identified as thiol-specific reagents, reacting selectively with the sulfhydryl group of cysteine residues. rsc.org

Kinetic studies have systematically evaluated the reaction between various phenylsulfonyl pyridine derivatives and free cysteine. These investigations show that the reaction rates can be precisely controlled or "tuned" over several orders of magnitude by modifying the substituents on the pyridine ring or through metal ion coordination. rsc.org This tunable reactivity provides a valuable tool for chemical biologists aiming to attach probes, tags, or other functional groups to specific sites on proteins for studying their structure and function. rsc.org

Table 2: Factors Influencing Reactivity with Thiols

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Electron-withdrawing substituents on pyridine | Increase | Enhances the electrophilicity of the C2 carbon, accelerating nucleophilic attack. |

| Electron-donating substituents on pyridine | Decrease | Reduces the electrophilicity of the C2 carbon. |

Source: Based on findings from systematic kinetic assays of phenylsulfonyl pyridine derivatives. rsc.org

Retrosynthetic Analysis and Strategy Development

Retrosynthetic analysis is a method used by organic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available precursors. In this context, this compound is a valuable synthon—a building block representing a specific portion of the target molecule.

When designing the synthesis of a complex target that contains a 5-(phenylsulfonyl)pyridin-2-yl fragment, a chemist can perform a retrosynthetic disconnection at the bond connecting the pyridine ring to the rest of the molecule. This disconnection would identify this compound as the logical and practical starting material. The forward synthesis would then involve a nucleophilic substitution reaction where the appropriate fragment of the target molecule acts as the nucleophile to displace the chloride from the pyridine ring. The reliability and predictability of this SNAr reaction make this compound a key component in the strategic planning of multi-step syntheses.

Role in Mechanistic Probes for Reaction Discovery

Understanding reaction mechanisms is crucial for the development of new and improved chemical transformations. Compounds with well-defined electronic properties can serve as "mechanistic probes" to elucidate reaction pathways and transition states. The distinct electronic features of this compound make it suitable for such studies.

The phenylsulfonyl group exerts a strong and quantifiable electron-withdrawing effect on the pyridine ring. imperial.ac.uk In studies of nucleophilic aromatic substitution, for example, the reaction rate of this compound can be compared against a series of other 2-chloropyridines bearing different substituents at the 5-position (e.g., methyl, nitro, hydrogen). This systematic variation allows researchers to construct a linear free-energy relationship (such as a Hammett plot), which provides quantitative insight into the electronic demands of the reaction's rate-determining step. The kinetic data gathered from such experiments are invaluable for understanding how charge is distributed in the transition state, thereby helping to discover and optimize new reactions. rsc.org

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines is a well-established field, yet there remains a continuous drive for more efficient, high-yield, and scalable methods. Current strategies for related compounds often involve multi-step processes that may have limitations in terms of energy consumption or waste generation. google.com

Future research will likely focus on:

Adapting Existing Methodologies: Methods developed for other 2-chloro-5-substituted pyridines, such as those starting from 3-methylpyridine (B133936) or employing Vilsmeier-Haack conditions, could be optimized for the phenylsulfonyl substituent. google.com This includes exploring alternative chlorinating agents and reaction conditions to improve yield and purity. google.comgoogle.com

Catalytic Approaches: The development of novel catalysts, potentially based on palladium or other transition metals, could enable more direct and selective C-S bond formation to install the phenylsulfonyl group onto a pre-functionalized pyridine (B92270) ring.

A comparative table of potential synthetic starting points is presented below.

| Starting Material | Potential Synthetic Advantage | Reference |

| 3-Methylpyridine | Inexpensive and readily available chemical base. | google.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Readily accessible starting compounds for a low number of synthesis steps. | google.com |

| 2-Chloropyridine (B119429) | Allows for directed metallation to introduce substituents at the 3-position. rsc.org |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The dual functionality of 2-chloro-5-(phenylsulfonyl)pyridine—a reactive chlorine atom and a potentially modifiable phenylsulfonyl group—offers a rich landscape for chemical exploration. The electron-withdrawing nature of the phenylsulfonyl group is expected to influence the reactivity of the pyridine ring, particularly for nucleophilic aromatic substitution (SNAr) at the 2-position. evitachem.comvapourtec.com

Key areas for future investigation include:

Chemoselective Cross-Coupling: Research into the selective functionalization of the C-Cl bond using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is a promising avenue. Studies on related halo-pyridines have demonstrated that the reactivity of halogens can be finely tuned, suggesting that selective reactions are feasible. nih.gov

Reactions at the Sulfonyl Group: The phenylsulfonyl moiety itself can be a site for chemical modification. Future studies could explore the reduction of the sulfone to a sulfoxide (B87167) or sulfide (B99878), or substitution reactions on the phenyl ring to create a library of diverse derivatives.

Ortho-Directed Metallation: The directing effects of both the chloro and sulfonyl groups could be exploited to achieve regioselective functionalization at other positions on the pyridine ring, a strategy that has proven effective for 2-chloropyridine itself. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a major step towards safer, more efficient, and scalable chemical manufacturing. For the synthesis of this compound and its derivatives, this approach offers substantial advantages. vapourtec.com

Future research efforts are expected to involve:

Continuous Flow Synthesis: Developing a continuous flow process for the key synthetic steps. Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to improved yields and safety, especially for exothermic or hazardous reactions. researchgate.net

Automated Reaction Optimization: Coupling flow chemistry setups with automated systems and machine learning algorithms can enable high-throughput screening of reaction conditions to rapidly identify optimal synthetic protocols. vapourtec.com

The benefits of adopting flow chemistry are summarized below.

| Feature | Advantage in Synthesis | Reference |

| Enhanced Heat & Mass Transfer | Improved reaction control, higher yields, and better selectivity. | researchgate.net |

| Increased Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | researchgate.net |

| Scalability | Production can be easily scaled up by running the system for longer periods. | researchgate.net |

| Automation | Enables high-throughput optimization and reproducible production. | vapourtec.com |

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard analytical techniques are routine, advanced methods can provide deeper insights.

Future characterization efforts should include:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net This information is invaluable for understanding its physical properties and for computational modeling.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's geometry, electronic structure (HOMO-LUMO energies), and molecular electrostatic potential (MEP). nih.govresearchgate.net These studies can predict sites of reactivity, spectroscopic properties, and potential biological activity. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC) can confirm structural assignments and provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

Predicted computational data for a related compound highlights the type of information that could be generated.

Predicted Properties for 2-chloro-5-(ethylsulfonyl)pyridine

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNO2S |

| Monoisotopic Mass | 204.99643 Da |

| Predicted CCS ([M+H]+) | 137.1 Ų |

| Predicted CCS ([M+Na]+) | 147.9 Ų |

(Data sourced from PubChemLite) uni.lu

Design of Sustainable and Economically Viable Synthetic Protocols

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound must prioritize the development of environmentally benign and cost-effective production methods. vapourtec.com

Key objectives for sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Yield (%) | Side Products Observed |

|---|---|---|---|

| Temperature | 0–5°C | 78–82 | <5% |

| NaH Equivalents | 1.5–2.0 | 85 | Sulfoxide byproducts |

| Reaction Time | 4–6 hours | 80 | None |

For reproducibility, use Design Expert software to model response surface methodology (RSM) for multi-variable optimization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of NMR, FT-IR, and HRMS is critical:

- ¹H/¹³C NMR : Confirm substitution patterns. The pyridine ring protons appear as doublets (δ 8.2–8.5 ppm), and sulfonyl groups cause deshielding (~δ 7.8 ppm for adjacent protons).

- FT-IR : Key peaks include S=O stretching (1350–1300 cm⁻¹) and C-Cl (750–650 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.